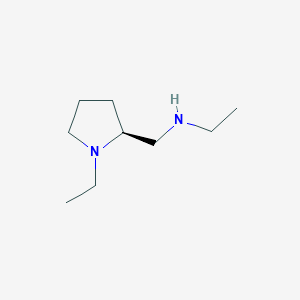
(S)-N-((1-Ethylpyrrolidin-2-yl)methyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-((1-Ethylpyrrolidin-2-yl)methyl)ethanamine is a chiral amine compound with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((1-Ethylpyrrolidin-2-yl)methyl)ethanamine typically involves the reaction of (S)-1-ethylpyrrolidine with formaldehyde and hydrogen cyanide, followed by reduction with hydrogen in the presence of a catalyst . The reaction conditions often include temperatures ranging from 20°C to 50°C and pressures of 1-5 atm.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced purification techniques, such as chromatography, are common to achieve high purity levels .
化学反应分析
Types of Reactions
(S)-N-((1-Ethylpyrrolidin-2-yl)methyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; temperatures around 25°C.
Reduction: Hydrogen gas, palladium catalyst; temperatures around 50°C and pressures of 1-5 atm.
Substitution: Halogenated compounds, base catalysts; temperatures around 20°C.
Major Products Formed
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines.
科学研究应用
(S)-N-((1-Ethylpyrrolidin-2-yl)methyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: Studied for its potential role in neurotransmitter modulation and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (S)-N-((1-Ethylpyrrolidin-2-yl)methyl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways . The exact pathways and molecular targets are still under investigation.
相似化合物的比较
Similar Compounds
(S)-2-(1-Ethylpyrrolidin-2-yl)ethanamine: Similar structure but different functional groups.
(2RS)-1-Ethylpyrrolidin-2-yl]methanamine: A racemic mixture with similar properties.
Uniqueness
(S)-N-((1-Ethylpyrrolidin-2-yl)methyl)ethanamine is unique due to its specific chiral configuration, which can result in different biological activities compared to its racemic or other isomeric forms .
属性
分子式 |
C9H20N2 |
|---|---|
分子量 |
156.27 g/mol |
IUPAC 名称 |
N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]ethanamine |
InChI |
InChI=1S/C9H20N2/c1-3-10-8-9-6-5-7-11(9)4-2/h9-10H,3-8H2,1-2H3/t9-/m0/s1 |
InChI 键 |
VXZJMCUARPMTDY-VIFPVBQESA-N |
手性 SMILES |
CCNC[C@@H]1CCCN1CC |
规范 SMILES |
CCNCC1CCCN1CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


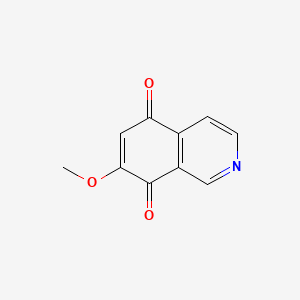
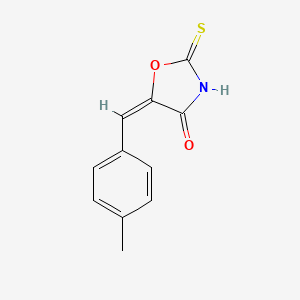
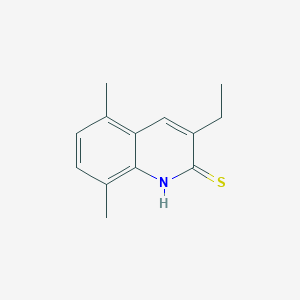
![2-(Methylthio)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12887617.png)

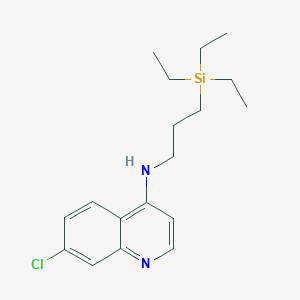
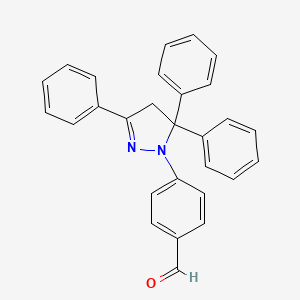
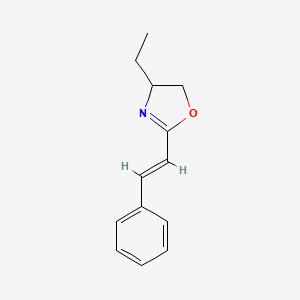
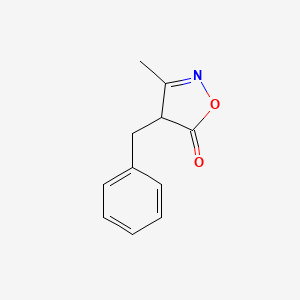
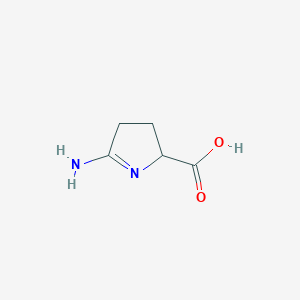


![2,8-Bis(methylthio)dibenzo[b,d]furan](/img/structure/B12887676.png)
![4,9-Epoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B12887686.png)
